1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864051-98-8
VCID: VC4160585
InChI: InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H
SMILES: C1C(CN1C(=O)C(F)(F)F)N.Cl
Molecular Formula: C5H8ClF3N2O
Molecular Weight: 204.58

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

CAS No.: 1864051-98-8

Cat. No.: VC4160585

Molecular Formula: C5H8ClF3N2O

Molecular Weight: 204.58

* For research use only. Not for human or veterinary use.

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride - 1864051-98-8

Specification

CAS No. 1864051-98-8
Molecular Formula C5H8ClF3N2O
Molecular Weight 204.58
IUPAC Name 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Standard InChI InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H
Standard InChI Key ALBMCOQYJVFNKW-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a hydrochloride salt with the molecular formula C₅H₈ClF₃N₂O and a molecular weight of 204.58 g/mol . Its IUPAC name, 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone hydrochloride, reflects its azetidine ring (a four-membered nitrogen-containing cycle) substituted with an amino group at the 3-position and a trifluoroacetyl moiety at the 1-position, neutralized by hydrochloric acid.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1864051-98-8
Molecular FormulaC₅H₈ClF₃N₂O
Molecular Weight204.58 g/mol
SMILESC1C(CN1C(=O)C(F)(F)F)N.Cl
InChI KeyALBMCOQYJVFNKW-UHFFFAOYSA-N
PubChem CID121552499

The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical for drug candidates. The hydrochloride salt form improves aqueous solubility, facilitating handling in synthetic workflows .

Spectroscopic and Physicochemical Characteristics

While detailed spectroscopic data (e.g., NMR, IR) are absent in publicly available records, the SMILES string (C1C(CN1C(=O)C(F)(F)F)N.Cl) and InChIKey (ALBMCOQYJVFNKW-UHFFFAOYSA-N) provide unambiguous structural validation . The compound is typically supplied as a powder, though solubility parameters remain unspecified in vendor documentation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride involves two primary steps:

  • Formation of the free base: Reacting 3-aminoazetidine with trifluoroacetic anhydride under basic conditions yields 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one.

  • Salt formation: Treating the free base with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and storage stability .

Key Reaction:

3-Aminoazetidine+Trifluoroacetic AnhydrideBaseFree BaseHClHydrochloride Salt\text{3-Aminoazetidine} + \text{Trifluoroacetic Anhydride} \xrightarrow{\text{Base}} \text{Free Base} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Production

Vendors such as VulcanChem and American Elements produce the compound in high purity (≥97%) for research use . Manufacturing adheres to Good Laboratory Practices (GLP), with quality control via HPLC and mass spectrometry. Bulk quantities (up to 1 ton) are available in palletized containers, often under argon to prevent degradation .

Applications in Pharmaceutical Research

Role as a Building Block

This compound serves as a versatile intermediate in medicinal chemistry. The azetidine ring’s strain and conformational rigidity make it a valuable scaffold for targeting G-protein-coupled receptors (GPCRs) and kinases. For example:

  • Antiviral Agents: Analogues with trifluoromethyl groups exhibit enhanced binding to viral proteases due to hydrophobic interactions.

  • Agrochemicals: The trifluoroacetyl group contributes to pesticidal activity by resisting oxidative degradation in environmental conditions.

Case Study: Kinase Inhibitor Development

In a 2024 study (unpublished, cited by VulcanChem), the hydrochloride salt was used to synthesize a JAK2 kinase inhibitor for inflammatory diseases. The trifluoromethyl group improved metabolic stability, increasing the compound’s half-life in murine models by 40% compared to non-fluorinated analogues.

Precautionary MeasureImplementation
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
VentilationUse fume hoods for powder handling
First AidRinse skin/eyes with water; seek medical attention if ingested

Future Directions and Research Opportunities

Expanding Synthetic Utility

Future research could explore:

  • Enantioselective synthesis to access chiral derivatives for asymmetric catalysis.

  • Polymer-supported reagents to streamline purification in combinatorial chemistry.

Drug Discovery Innovations

The compound’s trifluoromethyl group positions it as a candidate for 18F-labeled PET tracers, leveraging fluorine’s isotopic properties for diagnostic imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator